molecular formula C16H16ClF2N3O B2626077 5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2415471-22-4

5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2626077
CAS RN: 2415471-22-4
M. Wt: 339.77
InChI Key: NFNFIAHAJFGADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine, also known as JNJ-40411813, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine exerts its therapeutic effects through the inhibition of certain enzymes and receptors in the body. Specifically, this compound is a potent inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) enzyme, which plays a crucial role in cell cycle progression. By inhibiting CDK4/6, this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In neurological disorder research, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine has several advantages for lab experiments, including its high potency and selectivity for CDK4/6 inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the further characterization of the mechanism of action of this compound, including its effects on other enzymes and receptors in the body. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects or reduce potential toxicity. Finally, this compound could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method involves a multi-step process that results in a highly potent and selective inhibitor of CDK4/6. This compound exerts its therapeutic effects through the inhibition of CDK4/6 and modulation of neurotransmitter receptors. While this compound has several advantages for lab experiments, it also has some limitations, and further research is needed to optimize its synthesis, characterize its mechanism of action, and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine involves a multi-step process that includes the reaction of 2,5-difluorobenzylamine with 4-chloro-6-methyl-2,3-dihydropyrimidin-5-one, followed by the reaction with 1-(piperidin-4-yl)ethanone. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been studied for its potential to improve cognitive function and memory.

properties

IUPAC Name

5-chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF2N3O/c17-12-8-20-16(21-9-12)23-14-3-5-22(6-4-14)10-11-7-13(18)1-2-15(11)19/h1-2,7-9,14H,3-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNFIAHAJFGADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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